2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid is a chemical compound classified within the pyrazole derivatives, which are five-membered heterocyclic compounds containing nitrogen atoms. The compound features a chloro substituent at position 5 and an ethyl group at position 1 of the pyrazole ring, with an acetic acid moiety attached at position 2. Its chemical formula is , and it has a molecular weight of 174.62 g/mol .
The synthesis of 2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid typically involves several steps:
This multi-step synthetic route allows for the controlled formation of the target compound while minimizing by-products.
The molecular structure of 2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid can be described as follows:
The structure features a pyrazole ring with an ethyl side chain and an acetic acid functional group, contributing to its reactivity and potential biological activity .
The compound participates in various chemical reactions typical for carboxylic acids and pyrazoles:
The mechanism of action for 2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific enzymes or receptors:
These interactions suggest that the compound has potential therapeutic applications, warranting further investigation into its biological effects.
The physical and chemical properties of 2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid include:
Property | Value |
---|---|
Molecular Weight | 174.62 g/mol |
Chemical Formula | C7H10ClN2O2 |
InChI Key | IWWNAZRIFDYWBA-UHFFFAOYSA-N |
Solubility | Soluble in water |
These properties are essential for understanding the behavior of the compound in various chemical environments.
2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid has several scientific uses:
Pyrazole, a five-membered diunsaturated heterocycle with two adjacent nitrogen atoms, constitutes a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and favorable physicochemical properties. This core structure enables diverse interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects. Pyrazole derivatives are integral components of several FDA-approved drugs, including anticancer agents (ruxolitinib, axitinib), anti-inflammatory compounds (celecoxib), and kinase inhibitors (ibrutinib, baricitinib) [6] [8]. Their synthetic accessibility allows for extensive structural modifications, facilitating the optimization of pharmacokinetic and pharmacodynamic properties.
Recent advances highlight pyrazole’s significance in oncology drug development. Microwave-assisted synthesis techniques have enabled rapid generation of pyrazole libraries with anticancer activity, significantly reducing reaction times (from hours to minutes) while improving yields compared to conventional methods [2]. The pyrazole ring’s ability to mimic peptide bonds or aromatic pharmacophores enhances target engagement, particularly with kinases and receptors overexpressed in cancer cells. For example, pyrazole-containing inhibitors effectively target vascular endothelial growth factor receptors (VEGFR), epidermal growth factor receptors (EGFR), and mammalian target of rapamycin (mTOR) pathways – all critical nodes in cancer cell proliferation and survival [8].
Table 1: Selected FDA-Approved Pyrazole-Based Drugs and Their Therapeutic Applications
Drug Name | Therapeutic Category | Primary Biological Target |
---|---|---|
Ruxolitinib | Myeloproliferative neoplasms | JAK1/JAK2 kinases |
Axitinib | Renal cell carcinoma | VEGFR1-3, PDGFR |
Celecoxib | Inflammatory conditions | COX-2 enzyme |
Baricitinib | Rheumatoid arthritis | JAK1/JAK2 kinases |
The strategic incorporation of chloro and ethyl substituents at specific positions on the pyrazole ring profoundly influences molecular recognition, metabolic stability, and bioavailability. In the compound 2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid (Molecular Formula: C₇H₉ClN₂O₂; SMILES: CCN1C(=C(C=N1)CC(=O)O)Cl; InChIKey: OFWIMVOXOMUQOE-UHFFFAOYSA-N) [1], the chlorine atom at position 5 serves dual roles:
The N1-ethyl group (‑CH₂CH₃) critically impacts pharmacokinetics. Alkyl substitution on the pyrazole nitrogen enhances metabolic stability by protecting against oxidative degradation compared to unsubstituted analogs. Ethyl provides an optimal balance – longer-lived in vivo than methyl yet less lipophilic than propyl or bulkier chains. This is evidenced in crystallographic studies of analogous compounds like 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, where ethyl chains participate in hydrophobic consolidation of crystal packing [6]. Computational analyses predict moderate lipophilicity (Consensus LogP ≈ 0.46) and high gastrointestinal absorption for this scaffold, aligning with drug-like properties [7].
Table 2: Impact of Substituents on Pyrazole Ring Properties
Substituent Position | Chemical Group | Key Effects on Molecular Properties |
---|---|---|
5-position | Chloro | - Electron-withdrawal enhancing H-bonding - Steric occlusion directing ring orientation |
N1-position | Ethyl | - Increased metabolic stability - Moderate lipophilicity (LogP optimization) |
4-position | ‑CH₂COOH | - Direct conjugation to biological targets - Salt formation potential for solubility |
Acetic acid-functionalized pyrazoles represent a strategically important subclass where the ‑CH₂COOH moiety enables critical interactions with biological targets. This carboxylic acid group facilitates:
Early medicinal chemistry work established that acetic acid appendages at pyrazole positions 3, 4, or 5 markedly influence bioactivity. For instance, derivatives like 2-(4-chloro-1H-pyrazol-1-yl)acetic acid (CAS: 32089-46-6) demonstrated applications as synthetic intermediates for protein degradation inducers [7]. The evolution toward more complex analogs, such as 2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid, emerged from structure-activity relationship (SAR) studies indicating that combining the acetic acid chain with halogen/alkyl substitutions amplified target affinity. This is exemplified in anti-HIV research where structurally similar pyrazole-acetic acid hybrids inhibited HIV protease (IC₅₀ = 31.59 ± 3.83 μM) through competitive binding at the active site, as confirmed via molecular docking [5]. Mechanochemical synthesis techniques further expanded access to this chemotype, aligning with green chemistry principles by minimizing solvent use [2]. The scaffold’s versatility is highlighted by its role as a precursor to acyl chlorides (e.g., 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride [CAS: 1172515-44-4]) used in peptide coupling or polymer-supported combinatorial chemistry.
Table 3: Bioactive Pyrazole-Acetic Acid Derivatives and Their Applications
CAS No.: 463-57-0
CAS No.: 143488-44-2
CAS No.: 548-74-3
CAS No.:
CAS No.: 63732-19-4
CAS No.: